

A Comprehensive Toxicological Profile of Promecarb in Mammalian Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Promecarb

Cat. No.: B155259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promecarb (3-isopropyl-5-methylphenyl methylcarbamate) is a carbamate insecticide that functions as a reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] This technical guide provides an in-depth analysis of the toxicological profile of **Promecarb** in various mammalian models. The primary mechanism of toxicity is the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[3][4][5] **Promecarb** exhibits high acute oral toxicity.[6][7] Sub-chronic studies in mice have shown effects such as increased mortality, decreased body weight gain, and organ degeneration at higher doses, while rats and dogs showed no treatment-related effects at the highest doses tested in 3-month studies.[6] Long-term studies in rats did not show evidence of carcinogenicity.[6] While in vitro studies have not indicated genotoxicity, comprehensive in vivo data is not readily available.[6] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), acute, sub-chronic, and chronic toxicity, as well as its genotoxic and neurotoxic potential. Detailed experimental protocols for key toxicological assessments and visual representations of signaling pathways and experimental workflows are included to provide a thorough resource for the scientific community.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting its toxicological effects.[8] **Promecarb** is readily absorbed from the gastrointestinal tract in mammals.[6]

Following absorption, it is extensively metabolized and its metabolites are rapidly excreted, primarily through the urine.[6] The rapid metabolism and excretion prevent significant accumulation in tissues.

Key ADME Characteristics:

- **Absorption:** Well absorbed via the gastrointestinal tract.[6] Dermal absorption is also a potential route of exposure.[3][9]
- **Distribution:** As a lipophilic compound, it is expected to distribute to various tissues, with the liver being a primary organ for metabolism.[8]
- **Metabolism:** **Promecarb** undergoes extensive metabolism. The specific metabolic pathways for **Promecarb** are not detailed in the provided results, but like other carbamates, it likely involves hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring.
- **Excretion:** The compound and its metabolites are rapidly eliminated from the body, mainly via the urine.[6]

Acute Toxicity

Promecarb demonstrates high acute toxicity when ingested orally and moderate acute toxicity through dermal contact.[6] The primary cause of acute toxicity is the rapid inhibition of acetylcholinesterase, leading to a cholinergic crisis.[3][4] Symptoms of acute poisoning are consistent with cholinergic overstimulation and can include excessive salivation, lacrimation, muscle tremors, and in severe cases, convulsions and respiratory failure.[4][10] The inhibition of AChE by carbamates is reversible, and recovery from non-lethal poisoning can be rapid, often within 24 hours.[3][6]

Table 1: Acute Toxicity of **Promecarb** in Mammalian Models

Species	Route	Parameter	Value (mg/kg bw)	Reference
Rat	Percutaneous	LD50	> 1000	[3]
Rabbit	Percutaneous	LD50	> 1000	[3]

| Rat | Oral | Single Dose Effect | Inhibition of plasma, brain, and red blood cell cholinesterase at 10 mg/kg. Recovery within 24 hours. |[6] |

Sub-chronic and Chronic Toxicity

Repeated exposure to **Promecarb** has been evaluated in several mammalian species to determine its potential for cumulative toxicity and to establish no-observed-adverse-effect levels (NOAELs).

Sub-chronic Toxicity

Studies lasting up to 3 months have been conducted in mice, rats, and dogs.

- Mice: In a 3-month oral study, mice administered 8.9 mg/kg bw/day and higher doses showed increased mortality, reduced body weight gain, severe hyperglycemia, decreased spleen and ovarian weights, and liver degeneration.[6]
- Rats: A 3-month dietary study in rats showed no treatment-related effects at doses up to 20 mg/kg bw/day, which was the highest dose tested.[6]
- Dogs: Similarly, a 3-month dietary study in dogs revealed no adverse effects at doses up to 5 mg/kg bw/day (the highest dose tested).[6]

Table 2: Sub-chronic Toxicity of **Promecarb** in Mammalian Models

Species	Duration	Route	NOAEL (mg/kg bw/day)	Observed Effects at Higher Doses	Reference
Mice	3 months	Oral	< 8.9	Increased mortality, decreased body weight gain, hyperglycemia, decreased organ weights, liver degeneration.	[6]
Rat	3 months	Dietary	≥ 20 (HDT)	No treatment-related effects observed.	[6]
Dog	3 months	Dietary	≥ 5 (HDT)	No treatment-related effects observed.	[6]

(HDT = Highest Dose Tested)

Chronic Toxicity and Carcinogenicity

Long-term exposure studies are crucial for assessing the potential of a substance to cause chronic health effects, including cancer.

- Rats: An 18-month dietary study in rats showed no clinical signs of toxicity at the highest dose tested of 20 mg/kg bw/day (though cholinesterase activity was not measured).[6] In the

same study, there was no evidence of carcinogenicity associated with **Promecarb** administration.[6]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. The available data for **Promecarb** is limited to in vitro studies. These short-term in vitro assays have not provided any evidence that **Promecarb** is genotoxic.[6] However, the lack of in vivo studies represents a data gap.

Reproductive and Developmental Toxicity

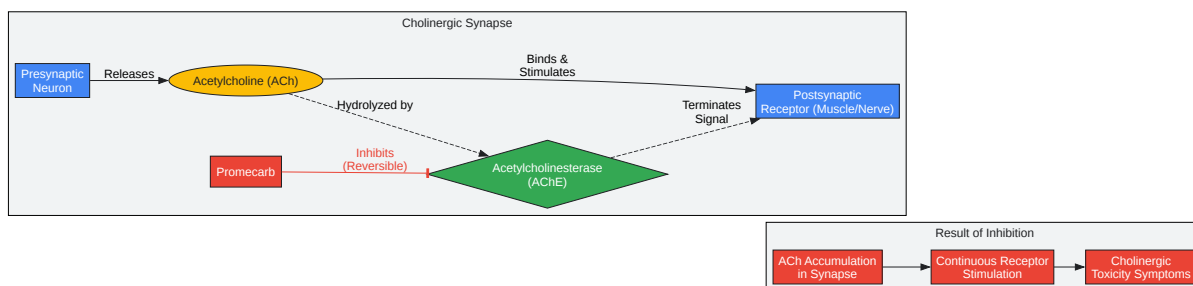
Specific data on the reproductive and developmental toxicity of **Promecarb** were not found in the search results. However, for the carbamate class of insecticides, there is concern that exposure during critical developmental periods could lead to adverse outcomes.[11][12][13] Developmental neurotoxicity is a key concern for compounds that interfere with the nervous system.[10][11] Some studies on other carbamates have suggested potential associations with developmental delay when exposure occurs during pregnancy.[13] Further research is needed to specifically characterize the reproductive and developmental risks of **Promecarb**.

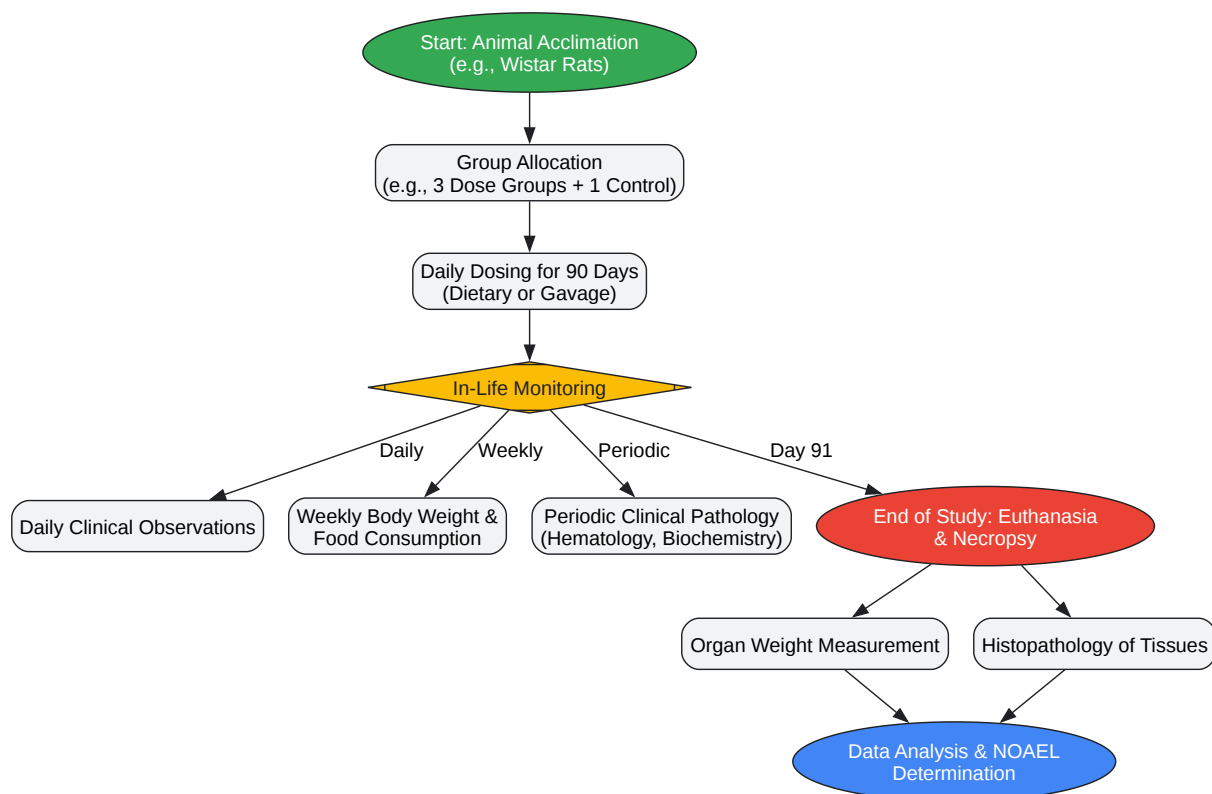
Neurotoxicity

The primary neurotoxic effect of **Promecarb** is mediated by its inhibition of acetylcholinesterase (AChE).[2][7][14]

Mechanism of Action

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[4] By inhibiting AChE, **Promecarb** causes an accumulation of ACh, leading to continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic).[3][4] This disruption of normal nerve impulse transmission results in the clinical signs of cholinergic toxicity.[10] Unlike organophosphates, the carbamylation of the AChE enzyme by **Promecarb** is reversible, allowing for a relatively rapid recovery of enzyme function once the compound is cleared from the body.[3][5]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Expressions: The Pesticide Collection - Promecarb (Carbamult) [micro.magnet.fsu.edu]
- 2. Promecarb (Ref: SN 34615) [sitem.herts.ac.uk]
- 3. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EXTTOXNET TIBs - Cholinesterase Inhibition [exttoxnet.orst.edu]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 7. Promecarb (Ref: SN 34615) [sitem.herts.ac.uk]
- 8. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pesticide Exposure and Neurodevelopmental Outcomes: Review of the Epidemiologic and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avensonline.org [avensonline.org]
- 14. storage.imrpress.com [storage.imrpress.com]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Promecarb in Mammalian Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155259#toxicological-profile-of-promecarb-in-mammalian-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com